molecular formula C14H12N4O B11859820 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide

2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11859820
M. Wt: 252.27 g/mol
InChI Key: QXFPVZLIOPMWOG-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs solvent-free and catalyst-free conditions to enhance efficiency and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-N-pyridin-3-ylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O/c1-10-13(18-8-3-2-6-12(18)16-10)14(19)17-11-5-4-7-15-9-11/h2-9H,1H3,(H,17,19)

InChI Key

QXFPVZLIOPMWOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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